molecular formula C14H19NO2 B13931270 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine CAS No. 857373-50-3

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine

Cat. No.: B13931270
CAS No.: 857373-50-3
M. Wt: 233.31 g/mol
InChI Key: NKQDVQOWQWMFDX-UHFFFAOYSA-N
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Description

PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its significant role in the synthesis of various pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- typically involves the reaction of piperidine with 1,4-benzodioxan-6-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and widely used in the pharmaceutical industry for large-scale production .

Chemical Reactions Analysis

Types of Reactions

PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .

Scientific Research Applications

PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation. This modulation leads to the inhibition of cell migration and induction of cell cycle arrest, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- is unique due to its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

857373-50-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidine

InChI

InChI=1S/C14H19NO2/c1-2-6-15(7-3-1)11-12-4-5-13-14(10-12)17-9-8-16-13/h4-5,10H,1-3,6-9,11H2

InChI Key

NKQDVQOWQWMFDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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